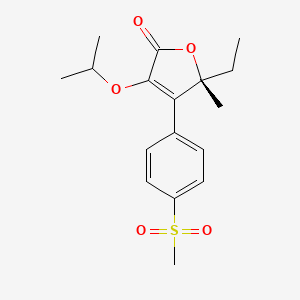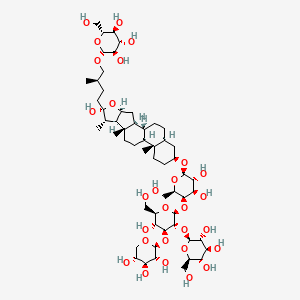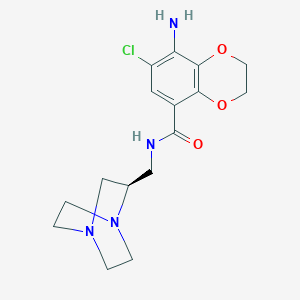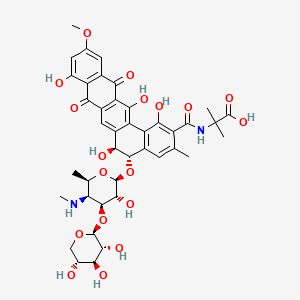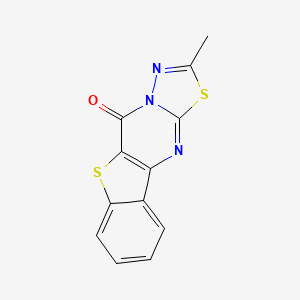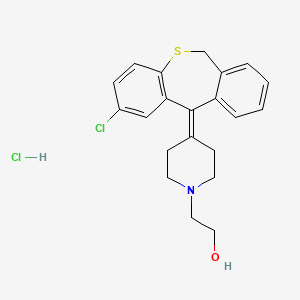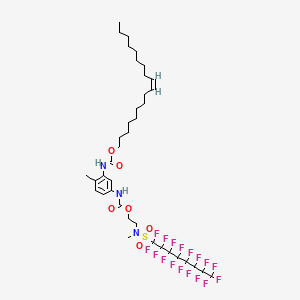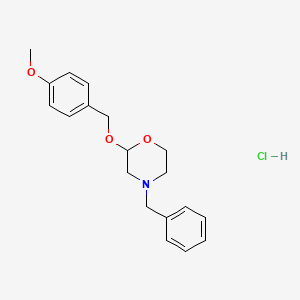
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride is a chemical compound that features a morpholine ring substituted with benzyl and p-methoxybenzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and p-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding morpholine derivatives.
Substitution: The benzyl and p-methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Applications De Recherche Scientifique
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The benzyl and p-methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride: .
Morpholine, 4-benzyl-2-((p-methoxyphenyl)oxy)-, hydrochloride: .
Morpholine, 4-benzyl-2-((p-methoxyethyl)oxy)-, hydrochloride: .
Uniqueness
This compound is unique due to the presence of both benzyl and p-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides a versatile scaffold for various applications in research and industry.
Propriétés
Numéro CAS |
89220-87-1 |
|---|---|
Formule moléculaire |
C19H24ClNO3 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
4-benzyl-2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16;/h2-10,19H,11-15H2,1H3;1H |
Clé InChI |
HYJJRCOVMOEAID-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


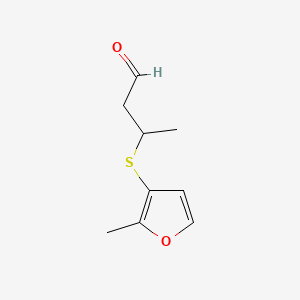

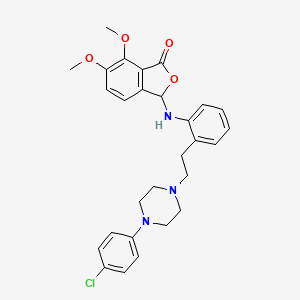

![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
